molecular formula C9H16N2O2 B046918 4-Amino-1-N-alloc-piperidine CAS No. 358969-71-8

4-Amino-1-N-alloc-piperidine

Cat. No. B046918
M. Wt: 184.24 g/mol
InChI Key: XKLGRJGBMKOQDK-UHFFFAOYSA-N
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Description

4-Amino-1-N-alloc-piperidine is a piperidine derivative, a class of organic compounds characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. Piperidine derivatives are significant due to their presence in various alkaloids and compounds relevant to medicinal chemistry.

Synthesis Analysis

  • One-step synthesis methods for piperidine derivatives have been reported. For instance, a three-component condensation method was found effective for synthesizing substituted piperidine derivatives, showing moderate to excellent diastereoselectivities and yielding valuable synthetics (Shestopalov et al., 2002).

Molecular Structure Analysis

  • Detailed molecular structure analyses using spectroscopic methods like FT-IR, FT-Raman, NMR, and computational methods like Density Functional Theory (DFT) have been conducted on similar piperidine compounds. These studies provide insights into optimized geometrical parameters, vibrational assignments, and molecular electrostatic potential energy surfaces (Janani et al., 2020).

Chemical Reactions and Properties

  • Piperidine derivatives have been synthesized through various chemical reactions, including gold-catalyzed cyclization and chemoselective reduction, demonstrating broad substrate scope and excellent diastereoselectivities (Cui et al., 2009). These reactions indicate the versatility and adaptability of piperidine synthesis.

Physical Properties Analysis

  • The physical properties of piperidine derivatives are often studied through crystallographic analyses. For example, the analysis of 4-piperidinecarboxylic acid monohydrate reveals a chair conformation for the piperidine ring, with significant hydrogen bonding interactions influencing the compound's physical properties (Delgado et al., 2001).

Chemical Properties Analysis

  • The chemical properties of piperidine derivatives are closely linked to their molecular structures. Studies have shown that various functional groups can be introduced at different positions of the piperidine ring, affecting its reactivity and interaction with other molecules. This adaptability makes piperidine derivatives valuable in the development of pharmaceuticals and other chemical compounds (Zhang et al., 2019).

Scientific Research Applications

Molecular Structure and Spectroscopy

The study of molecular structure and spectroscopy is fundamental in understanding the properties of chemical compounds. For example, 1-Benzyl-4-(N-Boc-amino)piperidine, a compound related to 4-Amino-1-N-alloc-piperidine, has been characterized using various spectroscopic techniques including FT-IR, FT-Raman, UV-Vis, and NMR. This research provides insights into the molecular geometry, vibrational assignments, and reactivity sites, facilitating the development of anticancer activities against specific protein targets (S. Janani et al., 2020).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity is another significant area of application. These compounds, generated through atom economic and stereoselective synthesis, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential for treating tuberculosis (R. Kumar et al., 2008).

Pharmaceutical Development

In pharmaceutical research, gamma-amino-substituted analogues of piperidine compounds have been developed as potent and selective inhibitors for various enzymes, demonstrating the versatility of piperidine derivatives in drug design. For instance, specific gamma-amino substituted compounds have shown high potency and selectivity towards dipeptidyl peptidase II, underscoring the potential for therapeutic application in managing diseases related to enzyme dysfunction (K. Senten et al., 2004).

Detection and Analysis Techniques

The development of reversible fluorescence probes based on 4-amino-piperidine derivatives for detecting redox cycles in biological systems illustrates the utility of these compounds in analytical chemistry. Such probes have been successfully applied to monitor the redox cycle between oxidative and reductive species in living cells, highlighting their potential in biomedical research (Jiamin Wang et al., 2016).

Green Chemistry

Research into piperidine synthesis from amino acids represents a stride towards green chemistry, offering a more sustainable and environmentally friendly approach to producing this important class of compounds. This method not only highlights the versatility of amino acids in synthesizing piperidones but also emphasizes the antimicrobial potential of the resulting compounds (C. Soundarrajan et al., 2011).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Piperidine derivatives, including 4-Amino-1-N-alloc-piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of these compounds in various medical applications, particularly in the field of oncology .

properties

IUPAC Name

prop-2-enyl 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-7-13-9(12)11-5-3-8(10)4-6-11/h2,8H,1,3-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLGRJGBMKOQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373335
Record name 4-Amino-1-N-alloc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-enyl 4-aminopiperidine-1-carboxylate

CAS RN

358969-71-8
Record name 4-Amino-1-N-alloc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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